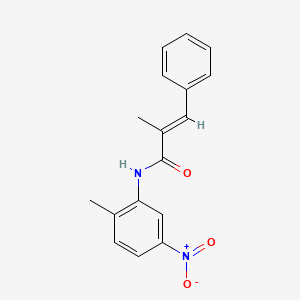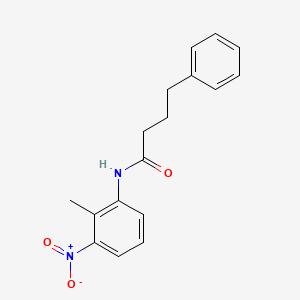
3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide, also known as CF3, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as an anticancer agent.
Mécanisme D'action
3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide exerts its anticancer activity by targeting the microtubule network, which is essential for cell division and proliferation. 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide binds to the colchicine binding site of tubulin and disrupts the microtubule dynamics, leading to the arrest of cell division and eventual cell death.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide has been found to induce the accumulation of cells in the G2/M phase of the cell cycle, leading to the inhibition of cell proliferation. 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide also induces apoptosis by activating the caspase cascade and upregulating pro-apoptotic proteins. Additionally, 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide has been found to inhibit the migration and invasion of cancer cells, which is essential for metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide exhibits high potency and selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent. However, 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide has poor solubility in aqueous solutions, which may limit its use in in vivo studies. Additionally, 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide has not been extensively studied for its pharmacokinetic and pharmacodynamic properties, which may affect its efficacy and safety in clinical settings.
Orientations Futures
Future studies should focus on improving the solubility and pharmacokinetic properties of 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide to enhance its efficacy as an anticancer agent. Additionally, the mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide should be further elucidated to identify potential drug targets and develop more effective treatments for cancer. Finally, the potential synergistic effects of 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide with other chemotherapeutic agents should be investigated to improve its clinical efficacy.
Méthodes De Synthèse
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide involves the reaction of 2-chloro-6-fluoroaniline with 4-fluorobenzaldehyde in the presence of acetic anhydride and catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with acryloyl chloride to obtain 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide in high yield and purity.
Applications De Recherche Scientifique
3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide has been extensively studied for its potential as an anticancer agent. Several studies have shown that 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2NO/c16-13-2-1-3-14(18)12(13)8-9-15(20)19-11-6-4-10(17)5-7-11/h1-9H,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSWSHQOGSFRGL-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)NC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5779350.png)
![5-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5779354.png)



![N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide](/img/structure/B5779382.png)
![3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5779384.png)

